Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as propargyl-linked pyridine carboxylate (PLPC), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. In
Mécanisme D'action
PLPC works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, PLPC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
PLPC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which play a role in the development of neurodegenerative diseases. PLPC has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PLPC is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, there are limitations to using PLPC in lab experiments. Its low solubility in water can make it difficult to administer, and its potential toxicity at high doses must be taken into consideration.
Orientations Futures
There are several future directions for PLPC research. One area of interest is its potential use in the treatment of Alzheimer's disease. PLPC has been found to reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Additionally, PLPC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of interest is the potential use of PLPC in cancer treatment. PLPC has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Further research is needed to determine the optimal dose and administration method for PLPC in cancer treatment.
Conclusion
In conclusion, PLPC is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. PLPC has also been found to have anti-inflammatory and anti-cancer effects. Future research is needed to fully understand the potential of PLPC in these areas and to determine the optimal dose and administration method for its use.
Méthodes De Synthèse
PLPC can be synthesized through a one-pot reaction involving the condensation of 2-cyanopyridine and propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with ethyl chloroformate to yield ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate.
Applications De Recherche Scientifique
PLPC has been shown to have potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. PLPC has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
ethyl 5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-8-17-13-9-11-6-5-7-14(10-11)12(15)16-4-2/h1,6,9H,4-5,7-8,10H2,2H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHJCZJBOJLVAV-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC=C(C1)C=NOCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC=C(C1)/C=N/OCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate | |
CAS RN |
145071-31-4 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((2-propynyloxyimino)methyl)-, ethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.